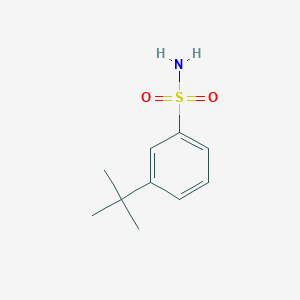

3-叔丁基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-tert-Butyl benzenesulfonamide, also known as N-tert-Butylbenzenesulfonamide, is a chemical compound with the molecular formula C10H15NO2S . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular structure of 3-tert-Butyl benzenesulfonamide consists of a benzene ring attached to a sulfonamide group, which is further attached to a tert-butyl group . The molecular weight of the compound is 213.3 g/mol .

Physical And Chemical Properties Analysis

3-tert-Butyl benzenesulfonamide is a solid substance at room temperature .

科学研究应用

Enzyme Inhibition Studies

3-tert-Butyl benzenesulfonamide has been employed in studies focusing on enzyme inhibition. Notably, it has been investigated as an inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme involved in folate metabolism. By blocking DHFR, this compound may impact cellular processes related to DNA synthesis and repair .

Medicinal Chemistry and Drug Design

Researchers have explored the potential of 3-tert-butylbenzene-1-sulfonamide in medicinal chemistry. Its structural features make it an interesting scaffold for designing novel drugs. Scientists modify its chemical structure to create derivatives with improved pharmacological properties. These derivatives may target specific diseases, such as cancer or infectious diseases .

Organic Synthesis and Catalysis

The tert-butyl group in 3-tert-butylbenzene-1-sulfonamide enhances its stability and solubility. As a result, it is used as a reagent in organic synthesis. Chemists employ it for sulfonamide-based transformations, including nucleophilic substitutions, cyclizations, and rearrangements. Additionally, it serves as a ligand in transition metal-catalyzed reactions .

Polymer Science

The sulfonamide functional group in this compound can participate in polymerization reactions. Researchers have investigated its incorporation into polymer chains to impart specific properties. For instance, it may enhance the thermal stability, mechanical strength, or hydrophilicity of polymers. Applications range from drug delivery systems to coatings and adhesives .

Photophysical Studies

3-tert-Butylbenzene-1-sulfonamide exhibits interesting photophysical properties. It absorbs UV light and fluoresces in the visible range. Scientists have used it as a fluorescent probe to study molecular interactions, binding events, and conformational changes. Its emission properties make it valuable in bioimaging and sensor development .

Environmental Chemistry

In environmental research, this compound has been investigated for its fate and transport in water systems. Its persistence, solubility, and potential toxicity are relevant factors. Understanding its behavior in aquatic environments contributes to risk assessment and pollution control strategies .

安全和危害

作用机制

Target of Action

3-tert-Butyl benzenesulfonamide, also known as 3-tert-butylbenzene-1-sulfonamide, is a type of organic compound known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .

Mode of Action

Current understanding suggests that it may act as an enzyme inhibitor by binding to the active site of the enzyme, consequently obstructing substrate binding .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Action Environment

Like other organic compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .

属性

IUPAC Name |

3-tert-butylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-10(2,3)8-5-4-6-9(7-8)14(11,12)13/h4-7H,1-3H3,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACGHULSRUWRBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(tert-Butyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(Furan-2-yl)-N-[2-[3-(pentafluoro-lambda6-sulfanyl)phenyl]ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2448662.png)

![N-(3-chlorophenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2448664.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2448666.png)

![3-(methylsulfanyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B2448671.png)

![4-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2448674.png)

![1-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2448677.png)

![(5R)-5-[(1S)-2-amino-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one hydrochloride](/img/structure/B2448679.png)

![N-(4-fluorobenzyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2448680.png)

![tert-butyl N-{2-[(5-bromopyridin-2-yl)formamido]ethyl}carbamate](/img/structure/B2448683.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2448684.png)

![2-(2-{Bicyclo[2.2.1]heptan-2-yl}acetamido)-4,5-dimethoxybenzoic acid](/img/structure/B2448685.png)